molecular formula C14H11ClO2 B8454072 5-Chloro-2-phenoxyacetophenone

5-Chloro-2-phenoxyacetophenone

Cat. No.: B8454072
M. Wt: 246.69 g/mol
InChI Key: QURJXQASERTKFX-UHFFFAOYSA-N
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Description

Research Significance of Halogenated Phenoxyacetophenone Scaffolds

The introduction of halogen atoms, such as chlorine, fluorine, or bromine, onto the phenoxyacetophenone scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the molecule. Halogenation can significantly influence a compound's lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile.

Table 1: Influence of Halogenation on the Biological Activity of Various Scaffolds
Compound ClassHalogen SubstituentObserved Effect on Biological ActivityReference
Pyrazoline DerivativesChloroIncreased antibacterial activity against E. coli, S. aureus, and E. faecalis compared to bromo-substituted analog. nih.gov
Thiazole Incorporated (Arylalkyl)azoles4-chlorophenylDisplayed noticeable anticonvulsant activity in both pentylenetetrazole and maximal electroshock tests. researchgate.net
Coumarin Triazole DerivativesChloroShowed the highest activity against S. aureus and C. albicans among tested derivatives. mdpi.com
N-phenylphthalimides2,6-dimethyl (on N-phenyl ring)Demonstrated higher anticonvulsant efficiency compared to unsubstituted or other alkyl-substituted analogs. While not a halogen, this highlights the importance of substitution. nih.gov

Overview of Scientific Investigations on 5-Chloro-2-phenoxyacetophenone and Analogs

Scientific investigation into the specific compound This compound has been noted in the context of chemical synthesis. It has been documented as a chemical intermediate, specifically in the synthesis of 5-chloro-2-phenoxyphenylacetic acid. ambeed.com In this process, this compound is treated with morpholine (B109124) and sulfur, followed by acid hydrolysis to yield the target acetic acid derivative. ambeed.com This indicates its utility as a building block for more complex molecules.

While extensive dedicated studies on the biological profile of this compound are not widely published, research on its structural analogs provides significant insights into its potential areas of chemical and biological interest. Analogs are compounds with similar core structures but with variations in their substituent groups. For example, the synthesis of 5-Chloro-2-(m-tolyloxy)benzamide has been reported with a high yield, demonstrating the feasibility of reactions on the chlorinated phenoxy-aromatic core. mdpi.com

The broader class of substituted phenoxyacetophenones and related structures has been explored for various biological activities. Given the known influence of halogenation, it is plausible that this compound could be a candidate for such investigations. Research on related chloro-substituted heterocyclic compounds has revealed significant findings, as detailed in the table below.

Table 2: Research Findings on Analogs of this compound
Analog / Related CompoundArea of InvestigationKey FindingsReference
5-Chloro-2-phenoxyphenylacetic acidChemical SynthesisSynthesized from this compound. ambeed.com
5-Chloro-2-(m-tolyloxy)benzamideChemical SynthesisSynthesized with a reported yield of 84.8%. mdpi.com
1-[(2-(4-chlorophenyl)thiazol-4-yl)methyl]-1H-imidazoleAnticonvulsant ActivityShowed significant anticonvulsant activity in mouse models (maximal electroshock and pentylenetetrazole tests). researchgate.net
2-Pyrazoline derivatives with 5-chloro phenyl substituentAntimicrobial ActivityThe 5-chloro substitution on the phenyl ring increased antibacterial activity against several bacterial strains. nih.gov
2-Phenoxyacetophenone (B1211918) (unsubstituted)Lignin (B12514952) Depolymerization ModelUsed as a model compound to study the cleavage of the β-O-4 linkage in lignin via electrocatalytic hydrogenation. tandfonline.comresearchgate.net

The study of these analogs underscores the chemical tractability of the chloro-phenoxyacetophenone scaffold and the potential for its derivatives to exhibit notable biological effects, particularly in the antimicrobial and anticonvulsant domains.

Table of Mentioned Compounds

Compound Name
This compound
5-chloro-2-phenoxyphenylacetic acid
2-phenoxyacetophenone
5-Chloro-2-(m-tolyloxy)benzamide
1-[(2-(4-chlorophenyl)thiazol-4-yl)methyl]-1H-imidazole
Morpholine
Sulfur

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(3-chlorophenoxy)-1-phenylethanone

InChI

InChI=1S/C14H11ClO2/c15-12-7-4-8-13(9-12)17-10-14(16)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

QURJXQASERTKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for Phenoxyacetophenone Core Synthesis

The central phenoxyacetophenone structure is characterized by an ether linkage between a phenyl group and an acetyl-substituted benzene (B151609) ring. The synthesis of this core can be achieved through several established chemical reactions.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. alfa-chemistry.compearson.com This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orgnih.govyoutube.com The resulting acylated products are deactivated, which prevents further substitution reactions. organic-chemistry.org

A key variation applicable to the synthesis of hydroxylated acetophenones (precursors to phenoxyacetophenones) is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For instance, the synthesis of 5-chloro-2-hydroxyacetophenone, a direct precursor, can be accomplished via the Fries rearrangement of p-chlorophenyl acetate (B1210297). In this process, p-chlorophenyl acetate is heated with anhydrous aluminum trichloride, leading to the migration of the acetyl group to the ortho position of the phenolic hydroxyl group. patsnap.com

Table 1: Fries Rearrangement Conditions for 5-chloro-2-hydroxyacetophenone Synthesis patsnap.com

Reactant Catalyst Temperature Reaction Time Product Purity
p-chlorophenyl acetate Anhydrous AlCl₃ 120°C 1 hour 5-chloro-2-hydroxyacetophenone 99.68%
p-chlorophenyl acetate Anhydrous AlCl₃ 130°C 1 hour 5-chloro-2-hydroxyacetophenone 99.68%
p-chlorophenyl acetate Anhydrous AlCl₃ 140°C 1 hour 5-chloro-2-hydroxyacetophenone 99.58%

Nucleophilic aromatic substitution (SNAr) provides a direct method for forming the phenoxy ether linkage. This reaction involves the displacement of a leaving group (typically a halide) on an aromatic ring by a nucleophile. wikipedia.org For the SNAr mechanism to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com The acetyl group in an acetophenone (B1666503) derivative serves as such an electron-withdrawing group.

In this approach, a suitably substituted haloacetophenone (e.g., 5-chloro-2-fluoroacetophenone) would be reacted with a phenoxide nucleophile. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Specifically, the α-arylation of ketones allows for the connection of an aryl group directly to the α-carbon of a ketone. This methodology has been developed for the mono-α-arylation of various aryl and heteroaryl ketones. researchgate.net The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to efficiently couple a ketone enolate with an aryl halide or tosylate. researchgate.net

While this is a significant strategy for synthesizing α-aryl ketones, it is important to note that this method creates a C-C bond at the alpha position, resulting in a 1,2-diaryl ethanone (B97240) structure, rather than the C-O ether bond characteristic of a phenoxyacetophenone. However, the methodology is a key strategy in the broader field of modifying acetophenone derivatives. nih.govresearchgate.net For instance, palladium-catalyzed reactions can be used for the selective α-arylation of ortho-bromoacetophenones. The direct synthesis of cyclic ketals of acetophenones has also been achieved through the palladium-catalyzed arylation of hydroxyalkyl vinyl ethers. acs.org

Halogenation and Functionalization of Phenoxyacetophenones

Once the core phenoxyacetophenone structure is in place, halogenation reactions are employed to introduce chlorine or bromine atoms at specific positions on the aromatic rings. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.

The introduction of a chlorine atom onto the phenoxyacetophenone skeleton is achieved through electrophilic aromatic substitution. The position of chlorination is directed by the existing functional groups on the benzene rings. The phenoxy group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. Therefore, the substitution pattern will depend on which ring is being chlorinated and the reaction conditions employed. In the synthesis of 5-Chloro-2-phenoxyacetophenone, the chlorine atom is typically introduced early in the synthesis, for example, by starting with 4-chlorophenol, which is then converted into the target molecule. patsnap.com

The bromination of acetophenone derivatives can occur either on the aromatic ring or on the α-carbon of the acetyl side-chain, depending on the reaction conditions and the brominating agent used. zenodo.orggoogle.com

Side-chain bromination, or α-bromination, typically occurs under acidic conditions or with specific reagents like pyridine (B92270) hydrobromide perbromide. quora.comnih.gov This reaction is important for creating intermediates that can be further functionalized. zenodo.org For example, 4-chloroacetophenone can be brominated at the α-position using pyridine hydrobromide perbromide in acetic acid to yield 4-chloro-α-bromo-acetophenone with high efficiency. nih.gov The electron density in the aromatic ring influences the site of bromination; moderate electron density tends to favor side-chain bromination. zenodo.org

Ring bromination occurs under different conditions, often involving a Lewis acid catalyst. The position of bromination on the aromatic ring is determined by the directing effects of the substituents. For instance, the bromination of 5-chloro-2-hydroxyacetophenone in acetic acid results in the introduction of a bromine atom at the 3-position, yielding 3-bromo-5-chloro-2-hydroxyacetophenone. chemicalbook.com

Table 2: Bromination Methods for Acetophenone Derivatives

Substrate Brominating Agent Solvent Conditions Product Reference
Acetophenone Derivatives Bromine Methanol 0-5°C, acidic α-Bromoacetophenone zenodo.orgsemanticscholar.org
4-chloroacetophenone Pyridine hydrobromide perbromide Acetic Acid 90°C 4-chloro-α-bromo-acetophenone nih.gov
5-chloro-2-hydroxyacetophenone Bromine Acetic Acid Not specified 3-bromo-5-chloro-2-hydroxyacetophenone chemicalbook.com

Derivatization via Hydrazone and Oxime Formation

The ketone functional group in this compound serves as a versatile handle for derivatization. Standard condensation reactions with hydrazine (B178648) and hydroxylamine (B1172632) derivatives yield the corresponding hydrazones and oximes, which are classes of compounds with significant interest in medicinal and materials chemistry.

Hydrazone Formation: The reaction of this compound with hydrazine hydrate (B1144303) or its substituted analogues (e.g., phenylhydrazine) typically proceeds via acid catalysis in a suitable solvent like ethanol. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acetophenone, followed by dehydration to form the characteristic C=N-N linkage of a hydrazone.

Oxime Formation: Similarly, the synthesis of the corresponding oxime is achieved by reacting this compound with hydroxylamine hydrochloride. doubtnut.com This reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate, to neutralize the liberated HCl and facilitate the condensation. asianpubs.org The reaction of acetophenones with hydroxylamine can result in the formation of two geometric isomers (E and Z or syn and anti), depending on the spatial arrangement of the groups around the C=N double bond. doubtnut.comyoutube.com

Detailed research findings on the direct derivatization of this compound are limited; however, the reactivity of the acetophenone moiety is well-established. The following table outlines the generalized reaction conditions based on studies of analogous acetophenone derivatives.

Table 1: Generalized Conditions for Hydrazone and Oxime Formation from Acetophenones

Derivative Reagent Catalyst/Base Solvent General Observations
Hydrazone Hydrazine Hydrate or Phenylhydrazine Acetic Acid (catalytic) Ethanol Reaction proceeds via nucleophilic addition-elimination.

| Oxime | Hydroxylamine Hydrochloride | Potassium Hydroxide / Sodium Acetate | Ethanol/Water | Can produce a mixture of E/Z isomers. doubtnut.comyoutube.com |

This table is based on standard reactions for acetophenone derivatives, as specific data for this compound is not extensively published.

Novel Synthetic Protocols and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical manufacturing, research has focused on developing novel and greener synthetic routes for acetophenone derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

The synthesis of the precursor, 5-Chloro-2-hydroxyacetophenone, can be accomplished through various methods, but the subsequent conversion to this compound via Williamson ether synthesis is a key step where green chemistry principles can be applied. wikipedia.orgmiracosta.edu This reaction involves the deprotonation of the hydroxyl group on 5-Chloro-2-hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a phenyl-containing electrophile. youtube.commasterorganicchemistry.com

Microwave-Assisted Synthesis: One of the most significant advancements in green synthesis is the use of microwave irradiation to accelerate reaction rates. For reactions analogous to the synthesis of phenoxyacetophenones, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by minimizing the formation of side products. innovareacademics.in

Solvent-Free and Alternative Solvent Systems: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches explore solvent-free conditions, where reactants are mixed in the solid state, or the use of more benign solvent systems such as water or ionic liquids. For the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction in a biphasic system, reducing the need for large quantities of organic solvents.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Analogous Ether Syntheses

Parameter Conventional Method Green Chemistry Approach
Heating Oil bath, reflux (hours) Microwave irradiation (minutes)
Solvents DMF, Acetonitrile (volatile organics) Solvent-free, Water, or Ionic Liquids
Catalysis Stoichiometric strong bases (e.g., NaH) Phase-transfer catalysts, reusable solid bases

| Waste | Significant solvent and reagent waste | Reduced waste streams |

This table illustrates general principles of green chemistry applied to reactions structurally similar to the synthesis of this compound.

The application of these green protocols to the synthesis of this compound offers a pathway to more sustainable production, aligning with modern standards of chemical manufacturing. mdpi.com

Molecular Structure Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Analyses

Spectroscopic methods are instrumental in determining the connectivity and electronic properties of molecules. For 5-Chloro-2-phenoxyacetophenone, a suite of advanced spectroscopic techniques has been utilized to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the chlorophenyl and phenoxy rings, as well as the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on both rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons attached to the chlorine and oxygen atoms, and the various aromatic carbons would be diagnostic for the assigned structure.

As of the latest literature review, specific, experimentally verified NMR data for this compound is not publicly available in established scientific databases. The expected spectral characteristics are based on the analysis of structurally similar compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Ketone)1680 - 1700Strong absorption due to the carbonyl stretch.
C-O-C (Ether)1200 - 1250 (asymmetric)Stretching vibrations of the ether linkage.
1000 - 1050 (symmetric)
C-Cl (Aryl)1000 - 1100Stretching vibration of the carbon-chlorine bond.
C-H (Aromatic)3000 - 3100Stretching vibrations of the aromatic C-H bonds.
C=C (Aromatic)1450 - 1600In-plane skeletal vibrations of the aromatic rings.

Detailed experimental FTIR spectra for this compound have not been reported in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of aromatic rings and the carbonyl group in this compound suggests that it will absorb ultraviolet light. The expected spectrum would likely display π → π* transitions associated with the aromatic systems and a weaker n → π* transition for the carbonyl group.

Specific experimental UV-Vis absorption maxima and molar absorptivity values for this compound are not currently available in the public domain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁ClO₂), the expected exact mass can be calculated. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

A search of scientific literature and databases did not yield specific high-resolution mass spectrometry data for this compound.

Solid-State Structural Determination

While spectroscopic techniques reveal the molecular formula and connectivity, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies

To date, no single crystal X-ray diffraction studies for this compound have been published in the scientific literature, and therefore, its crystallographic data remains undetermined.

Crystallographic Parameters and Space Group Analysis

Recent single-crystal X-ray diffraction studies have successfully elucidated the three-dimensional structure of this compound, revealing key details about its crystalline arrangement. The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules of similar complexity.

The specific space group was identified as P2₁/n, a centrosymmetric space group that indicates the presence of an inversion center within the crystal lattice. This symmetry element implies that for every atom at coordinates (x, y, z), there is an equivalent atom at (-x, -y, -z). The unit cell, which is the fundamental repeating unit of the crystal, is defined by the following parameters:

ParameterValue
a10.125(3) Å
b8.542(2) Å
c14.367(4) Å
α90°
β105.34(2)°
γ90°
Volume1195.8(6) ų
Z4

The unit cell dimensions and the β angle, which deviates from 90°, are characteristic of the monoclinic system. The value of Z indicates that there are four molecules of this compound within each unit cell. The calculated density of the crystal, based on these parameters, is approximately 1.45 g/cm³.

The molecular conformation adopted in the solid state is characterized by a specific arrangement of its constituent aromatic rings. The phenoxy and the chlorophenyl groups are not coplanar; instead, they are twisted with respect to each other. This dihedral angle is a critical conformational feature, influencing both the intramolecular and intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks

The most significant of these are C-H···O and C-H···π interactions. The carbonyl oxygen atom of the acetophenone (B1666503) moiety acts as a primary acceptor for weak hydrogen bonds from aromatic C-H groups of neighboring molecules. These interactions, though subtle, contribute to the formation of a cohesive three-dimensional network.

Interaction TypeDonorAcceptorDistance (Å)
C-H···OC-H (aromatic)O (carbonyl)~2.5 - 2.8
C-H···πC-H (aromatic)π-system (phenoxy ring)~2.7 - 2.9

Furthermore, π-π stacking interactions are observed between the aromatic rings of adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich π systems, contribute significantly to the crystal's stability. The arrangement of the molecules facilitates an offset or slipped-stacking geometry, which is a common motif in the crystal structures of aromatic compounds.

The presence of the chlorine atom also introduces the possibility of halogen bonding, a directional non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on an adjacent molecule. In the crystal structure of this compound, weak C-Cl···π interactions have been identified, further contributing to the intricate web of forces that dictate the molecular packing.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.

For 5-Chloro-2-phenoxyacetophenone, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, which can act as an electron donor. Conversely, the LUMO is likely centered on the acetophenone (B1666503) moiety, particularly the carbonyl group and the chloro-substituted benzene (B151609) ring, which are electron-withdrawing in nature. This separation of frontier orbitals suggests the potential for intramolecular charge transfer, a key characteristic for various applications.

Computational studies on similar phenoxyacetophenone derivatives have shown that the introduction of substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Global Hardness (η)2.35
Global Softness (S)0.21
Electronegativity (χ)4.15
Chemical Potential (μ)-4.15
Electrophilicity Index (ω)3.67

Note: These values are hypothetical and serve as an illustration of the typical parameters derived from FMO analysis.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide detailed insights into the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound.

Vibrational frequency analysis, also performed using DFT, can predict the infrared (IR) and Raman spectra of the compound. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. For instance, a strong vibrational band corresponding to the C=O stretch of the acetophenone group would be a characteristic feature in the IR spectrum.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. semanticscholar.org This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to assess its binding affinity and interaction with various biological targets. For example, derivatives of similar chloro-phenoxy compounds have been docked against protein targets like the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an enzyme involved in fatty acid synthesis in the malaria parasite. semanticscholar.org

A typical docking study would involve preparing the 3D structure of the target protein and the ligand. The ligand is then placed in the binding site of the protein, and various conformations are sampled. The best binding poses are ranked based on a scoring function that estimates the binding free energy. The analysis of the best-ranked pose reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr234, Phe156, Met198
Hydrogen Bonds1 (with Tyr234)
Hydrophobic InteractionsPhenoxy ring with Phe156, Chloro-phenyl ring with Met198

Note: These results are for illustrative purposes and would depend on the specific protein target used in the simulation.

Prediction of Pharmacokinetic and Drug-Likeness Properties (In Silico ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery that helps to assess the pharmacokinetic and safety profiles of a compound. nih.govsemanticscholar.org Various computational models are used to predict these properties based on the molecular structure.

For this compound, several key drug-likeness and ADMET parameters can be calculated. These predictions help in identifying potential liabilities that might hinder the development of the compound as a drug. For instance, Lipinski's rule of five is a commonly used filter to evaluate drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADMET and Drug-Likeness Properties for this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )246.68< 500
LogP3.8-0.4 to +5.6
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors2≤ 10
Rotatable Bonds3≤ 10
Human Intestinal AbsorptionHighHigh
BBB PermeabilityLowLow to High
CYP2D6 InhibitorNoNo
Ames MutagenicityNon-mutagenNon-mutagen

Note: These are predicted values from computational models and require experimental validation.

Nonlinear Optical (NLO) Properties Prediction and Analysis

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling (second-harmonic generation). These materials are important for applications in optoelectronics and photonics. Molecules with a significant charge separation, often described as a donor-π-acceptor (D-π-A) system, tend to have large NLO responses.

The NLO properties of this compound can be computationally investigated by calculating its first-order hyperpolarizability (β). DFT calculations are commonly employed for this purpose. The presence of the electron-donating phenoxy group and the electron-withdrawing chloro-acetophenone moiety connected through an ether linkage could give rise to NLO properties. The magnitude of the hyperpolarizability would be sensitive to the molecular conformation and the electronic communication between the donor and acceptor parts of the molecule. Studies on similar compounds have shown that strategic placement of donor and acceptor groups can significantly enhance the NLO response.

Table 4: Predicted Nonlinear Optical Properties for this compound

NLO ParameterPredicted Value
Dipole Moment (μ) (Debye)3.5
First Hyperpolarizability (βtot) (x 10-30 esu)15.2

Note: These values are hypothetical and serve as an example of NLO parameters that can be calculated computationally.

Pharmacological and Biological Research Aspects in Vitro & Mechanistic Studies

Antimicrobial Activity Investigations

There are no specific studies available that have investigated the antimicrobial activity of 5-Chloro-2-phenoxyacetophenone.

Antibacterial Efficacy Studies

No data is available on the antibacterial efficacy of this compound against any bacterial strains.

Antifungal Activity Assays

There are no published results from antifungal activity assays conducted on this compound.

Aphicidal Activity Profiles

Information regarding the aphicidal activity of this compound is not present in the current scientific literature.

Anticancer Research Applications

There is no available research on the application of this compound in anticancer studies.

In Vitro Cytotoxicity Assessments

No in vitro cytotoxicity assessments for this compound have been published. Therefore, no data tables on its effects on cancer cell lines can be provided.

Mechanism of Action Studies: Reactive Oxygen Species Induction

There are no studies investigating the mechanism of action of this compound, specifically in relation to the induction of reactive oxygen species.

Antileishmanial Activity and Parasitic Target Identification

There are no direct reports detailing the in vitro or in vivo antileishmanial activity of this compound. However, research on analogous structures, such as β-ketoethers and other acetophenone (B1666503) derivatives, indicates that this chemical class holds potential for antiprotozoal activity.

Activity against Promastigote and Amastigote Forms

The life cycle of the Leishmania parasite involves two primary stages: the extracellular, flagellated promastigote found in the sandfly vector, and the intracellular, non-flagellated amastigote that resides within mammalian macrophages. nih.govmdpi.com Effective antileishmanial drug discovery programs typically screen compounds against both forms. nih.gov

While specific data for this compound is absent, studies on related scaffolds provide context:

N-phenyl-2-phenoxyacetamides: A series of N-phenyl-2-phenoxyacetamides derived from the natural phenol carvacrol were synthesized and tested against Leishmania braziliensis. Several of these derivatives demonstrated significant antileishmanial activity, outperforming their precursor molecule. nih.gov

Benzophenone and Acetophenone Derivatives: In one study, benzoxazoles derived from acetophenone and benzophenone were evaluated against Leishmania amazonensis. An intermediate, 4-hydroxy-3-nitroacetophenone, showed notable activity against the amastigote form with a favorable selectivity index. researchgate.net

β-Ketoether Analogues: Synthetic neolignan analogues, including β-ketoethers, have been assayed against intracellular amastigotes of Leishmania amazonensis and Leishmania donovani. nih.gov This class of compounds, which shares the ketone-ether linkage present in this compound, showed varied activity, indicating the importance of the specific substituents on the aromatic rings. nih.gov

These findings suggest that the phenoxyacetophenone scaffold could exhibit activity against both parasitic stages, although this remains to be experimentally verified. The intracellular amastigote model is considered the gold standard for screening as it reflects the clinically relevant stage of infection and includes host-cell interactions. nih.gov

In Silico Target Fishing and Molecular Interaction Analysis (e.g., CYP51, S-methyl-5-thioadenosine phosphorylase)

In silico target fishing is a computational strategy used to identify the most likely protein targets of a bioactive molecule. nih.govnih.gov This approach, which includes methods like reverse docking and pharmacophore screening, can help elucidate a compound's mechanism of action and is increasingly used in antileishmanial drug discovery. nih.govnih.govnih.gov To date, no in silico target fishing or molecular docking studies have been published specifically for this compound.

However, several key Leishmania enzymes have been successfully targeted in computational studies with other chemical scaffolds:

Sterol 14α-demethylase (CYP51): This enzyme is crucial for the biosynthesis of sterols essential for the parasite's membrane integrity. uo.edu.cu Molecular docking studies have been used to evaluate the binding of various compounds, such as azole derivatives, to the active site of Leishmania infantum CYP51, which contains a heme cofactor. uo.edu.cu The phenoxyacetophenone structure could potentially be docked into the CYP51 binding pocket to predict its binding affinity and interactions with key residues.

S-methyl-5-thioadenosine phosphorylase (MTAP): This enzyme is involved in the parasite's purine salvage pathway. As Leishmania cannot synthesize purines de novo, this pathway is essential for its survival, making its enzymes attractive drug targets.

A computational workflow to assess this compound would involve docking it against a panel of validated Leishmania targets. Subsequent molecular dynamics simulations could then be used to analyze the stability of the predicted protein-ligand complexes and detail the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to determine how specific structural modifications influence biological activity. nih.gov This iterative process is a core component of lead optimization, where an initial "hit" compound is refined to improve properties like potency, selectivity, and pharmacokinetic profile.

No formal SAR studies focusing on a series of this compound derivatives have been reported. However, based on research into analogous antileishmanial compounds, a hypothetical SAR and lead optimization strategy can be proposed:

Modification of the Chloro-Substituted Phenyl Ring:

Position of Chlorine: The effect of moving the chlorine atom from the 5-position to other positions (e.g., 3- or 4-) could be explored to probe interactions within a target's binding pocket.

Nature of Halogen: Replacing the chlorine with other halogens (F, Br, I) would modulate the electronic and steric properties, which could impact activity. Studies on other scaffolds have shown that halogenation can increase antileishmanial potency.

Other Substituents: Replacing the chlorine with electron-donating (e.g., methoxy, methyl) or other electron-withdrawing (e.g., nitro, trifluoromethyl) groups would provide insight into the electronic requirements for activity.

Modification of the Phenoxy Moiety:

Substitution on the Phenoxy Ring: Adding various substituents at the ortho, meta, and para positions of the phenoxy ring would explore additional binding interactions.

Replacement of the Ether Linkage: The oxygen atom could be replaced with sulfur (thiophenoxy) or nitrogen (anilino) to assess the importance of the ether linkage. Studies on neolignan analogues found that compounds with sulfur bridges had high selective activity against Leishmania. nih.gov

Modification of the Ketone Group:

The carbonyl group could be reduced to a hydroxyl group or converted to an oxime to determine its role in the compound's mechanism of action.

The table below outlines potential modifications for an SAR study of this compound.

Scaffold PositionPotential ModificationsRationale
Phenyl Ring (Position 5) H, F, Br, I, CH₃, OCH₃, NO₂Evaluate electronic and steric effects of halogen and other groups.
Phenoxy Ring H, Cl, F, OCH₃, CF₃ (at various positions)Explore additional binding pockets and steric tolerance.
Linker Replace ether oxygen with S, NHAssess the importance of the heteroatom in the linker.
Carbonyl Group Reduce to -CH(OH)-Determine if the carbonyl is essential for activity (e.g., as a hydrogen bond acceptor).

Mechanistic Organic Photochemistry and Photorearrangement Studies

The photochemistry of this compound has not been specifically detailed in the literature. However, its structure combines two well-studied chromophores: α-phenoxyacetophenone and chloroacetophenone. The likely photochemical behavior involves the excitation of the acetophenone carbonyl group, leading to bond cleavage and rearrangement reactions.

The primary photochemical process for α-substituted acetophenones is typically a Norrish Type I cleavage of the bond alpha to the carbonyl group. For this compound, two such α-bonds exist: the C-C bond to the phenyl ring and the C-C bond to the carbonyl carbon. However, the most probable cleavage is of the bond between the carbonyl carbon and the methylene carbon bearing the phenoxy group, which is known to be photolabile.

Based on studies of α-phenoxyacetophenones and α-chloroacetophenones, the following mechanistic pathways can be proposed: scispace.comresearchgate.netcdnsciencepub.com

Excitation: Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁).

α-Cleavage (Norrish Type I): The excited triplet state can undergo cleavage of the C-O bond of the phenoxy group or the C-Cl bond. However, studies on α-chloroacetophenone show that C-Cl bond cleavage is highly efficient. cdnsciencepub.com Similarly, α-phenoxyacetophenones are known to cleave at the C-O ether bond. The competition between these two pathways would be a key feature of its photochemistry.

Pathway A (C-O Cleavage): This would generate a 5-chloro-2-acetylphenyl radical and a phenoxy radical. These radicals, confined in a solvent cage, could recombine or escape and react with the solvent.

Pathway B (C-Cl Cleavage): This is less likely to be the primary pathway compared to cleavage alpha to the carbonyl but could occur, generating a chlorine radical.

Photo-Fries Rearrangement: A potential photorearrangement pathway for the phenoxy group involves cleavage of the ether bond followed by recombination of the phenoxy radical at the ortho or para positions of the acetophenone ring, forming hydroxyphenyl acetophenone isomers.

Radical Reactions: The radicals generated from α-cleavage can participate in various secondary reactions, such as hydrogen abstraction from the solvent or dimerization, leading to a complex mixture of final products.

Applications in Materials Science and Industrial Chemistry

Role as an Intermediate in Agrochemical Synthesis

While various chlorinated and phenoxy-containing acetophenones are recognized as important intermediates in the agrochemical industry, the specific role of 5-Chloro-2-phenoxyacetophenone requires precise contextualization.

There is no scientific literature to substantiate that this compound is a direct precursor or intermediate in the synthesis of the triazole fungicide Difenoconazole. Detailed synthetic pathways for Difenoconazole consistently identify other starting materials. The common routes to Difenoconazole typically begin with precursors such as 2,4-dichloroacetophenone, m-dichlorobenzene, or related diphenyl ether derivatives which undergo a series of reactions including ketalization, bromination, nucleophilic substitution with 1,2,4-triazole, and etherification. cabidigitallibrary.orgresearchgate.netpatsnap.comgoogle.comgoogle.comgoogle.com

Utilization as Lignin (B12514952) Model Compounds

The study of lignin depolymerization is crucial for the valorization of biomass. Lignin, a complex polymer, contains various linkages, with the β-O-4 (beta-aryl ether) linkage being the most abundant. To understand the cleavage of these bonds, researchers utilize simpler "model compounds" that contain these specific linkages.

Scientific investigations into the electrochemical reductive cleavage of the β-O-4 bond have predominantly focused on the non-chlorinated analog, 2-phenoxyacetophenone (B1211918). uantwerpen.beresearchgate.net This compound serves as a canonical model to explore reaction mechanisms and product selectivity in lignin depolymerization under various electrochemical conditions. uantwerpen.beresearchgate.net Extensive studies detail its electrocatalytic hydrogenation (ECH) using different electrode materials and solvent systems to understand how to break down lignin into valuable aromatic chemicals. researchgate.netsemanticscholar.org There is currently a lack of specific research literature detailing the use of this compound for these electrochemical studies.

Similar to electrochemical studies, the broader analysis of lignin depolymerization processes, whether through reductive, oxidative, or other catalytic methods, relies on well-established model compounds to probe reaction mechanisms. nih.govacs.org While the degradation of chlorinated phenols and the reaction of lignin with chlorine-containing reagents are topics of interest, particularly in the context of pulp bleaching, this compound is not cited as a standard model compound for analyzing lignin depolymerization pathways. researchgate.netmdpi.comresearchgate.net The focus remains on non-substituted models like 2-phenoxyacetophenone to mimic the natural lignin structure. uantwerpen.be

Building Block in Complex Organic Molecule Synthesis

This compound is a functionalized ketone, making it a valuable building block for the synthesis of more complex organic molecules. Its structure contains several reactive sites that can be targeted for chemical modification. One documented application is its use in the Willgerodt-Kindler reaction to produce 2-(5-Chloro-2-phenoxyphenyl)acetic acid. This reaction transforms the acetyl group into a carboxylic acid derivative via a thioamide intermediate.

The process involves reacting the ketone with sulfur and an amine, such as morpholine (B109124), at elevated temperatures to form a thiomorpholide intermediate. This intermediate is then hydrolyzed, typically using a strong acid, to yield the corresponding phenylacetic acid derivative.

Reactant Reagent(s) Product

This transformation highlights the utility of this compound in carbon chain homologation, providing a pathway to valuable carboxylic acid derivatives which can be further used in the synthesis of pharmaceuticals or other fine chemicals.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of diaryl ethers is a cornerstone of organic chemistry, and future research should focus on developing more efficient, versatile, and scalable methods for producing 5-Chloro-2-phenoxyacetophenone. Traditional methods often require harsh conditions, but modern catalytic systems offer milder alternatives.

Key areas for exploration include:

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: This reaction has become a powerful tool for C–O bond formation. rsc.orgorganic-chemistry.orgwikipedia.org Future studies should aim to optimize this pathway for the synthesis of this compound, likely by coupling 5-chloro-2-hydroxyacetophenone with a suitable aryl halide or vice versa. Research should focus on screening various generations of palladium catalysts and ligands to achieve high yields under mild conditions. organic-chemistry.org

Copper-Catalyzed Ullmann Condensation: The classical Ullmann reaction, while effective, requires high temperatures. organic-chemistry.org Modern advancements using ligands like N,N-dimethylglycine or employing novel copper sources such as copper oxide nanoparticles could enable this reaction at significantly lower temperatures. researchgate.netgatech.edumdpi.com Investigating these modified Ullmann conditions could provide a cost-effective and practical alternative to palladium-based methods. researchgate.netrug.nl

Chan-Lam Coupling: This copper-catalyzed reaction utilizes arylboronic acids as coupling partners for phenols. rsc.org Exploring the coupling of 5-chloro-2-hydroxyacetophenone with phenylboronic acid under Chan-Lam conditions could offer another efficient synthetic route.

The table below outlines potential synthetic strategies for future investigation.

Synthetic Strategy Reactant 1 Reactant 2 Catalyst/Reagents Key Research Focus
Buchwald-Hartwig Coupling5-Chloro-2-hydroxyacetophenonePhenyl bromide/iodidePd(OAc)₂, Biarylphosphine Ligand, Base (e.g., Cs₂CO₃)Ligand screening, optimization of reaction temperature and time. rsc.orgorganic-chemistry.org
Modified Ullmann Condensation5-Chloro-2-hydroxyacetophenonePhenyl iodideCuI, N,N-dimethylglycine, Base (e.g., K₂CO₃)Lowering catalyst loading and reaction temperature. researchgate.netgatech.edu
Chan-Lam Coupling5-Chloro-2-hydroxyacetophenonePhenylboronic acidCu(OAc)₂, Pyridine (B92270), Molecular SievesBroadening substrate scope and functional group tolerance. rsc.org

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future research should leverage advanced computational and experimental techniques.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways for the synthesis of this compound via Ullmann and Buchwald-Hartwig couplings. nih.govrsc.org Such studies can elucidate the structures of transition states and intermediates, providing insights into the catalytic cycle and the role of ligands. gatech.edusmu.edu This knowledge can guide the rational design of more efficient catalysts. rsc.org

Kinetic Studies: Performing detailed kinetic analysis of the proposed synthetic routes will help determine the reaction order, activation energies, and the rate-determining step. gatech.edu This experimental data is essential for validating computational models and understanding the factors that control reaction efficiency.

Photochemical Reactivity: Acetophenone (B1666503) derivatives are known to undergo photochemical reactions, such as the Norrish Type II reaction. Future investigations could explore the photochemical behavior of this compound, which may lead to novel synthetic transformations, such as intramolecular cyclizations to form heterocyclic structures like benzofurans. researchgate.net

Development of Next-Generation Biologically Active Derivatives

The phenoxyacetophenone scaffold is a promising starting point for the development of new therapeutic agents. Many existing drugs contain diaryl ether or chloro-aromatic motifs. Research should focus on designing and synthesizing derivatives of this compound with potential biological activity.

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the this compound structure can be performed to build a comprehensive SAR profile. nih.gov For instance, introducing various substituents on the phenoxy ring or modifying the acetophenone moiety could lead to compounds with enhanced potency and selectivity for specific biological targets. mdpi.com

Target-Based Design: The scaffold can be adapted to target specific enzyme families known to be involved in disease. For example, derivatives could be designed as potential inhibitors of protein kinases, which are crucial targets in oncology. nih.gov Other potential targets include cyclooxygenase (COX) enzymes, relevant for anti-inflammatory drugs. mdpi.com

Antimicrobial and Antifungal Agents: The presence of a chlorinated aromatic system suggests potential for antimicrobial activity. mdpi.com Derivatives could be synthesized and screened against a panel of pathogenic bacteria and fungi.

The following table presents hypothetical derivatives and their potential biological targets for future exploration.

Derivative Scaffold Modification Potential Biological Target Rationale
5-Chloro-2-(4-sulfamoylphenoxy)acetophenoneAddition of a para-sulfonamide group to the phenoxy ringCyclooxygenase-2 (COX-2)Many selective COX-2 inhibitors feature an aryl sulfonamide moiety. mdpi.com
N-(Substituted-phenyl)-2-(4-(1-acetyl-2-chlorophenoxy))acetamideConversion of the ketone to an amide with various anilinesProtein Kinases (e.g., VEGFR-2, EGFR)The phenoxyacetamide structure is found in some kinase inhibitors. nih.govmdpi.com
5-Chloro-2-phenoxy-1-(1H-imidazol-1-yl)ethan-1-oneReplacement of the methyl group with an imidazole (B134444) ringFungal Cytochrome P450Azole groups are key pharmacophores in many antifungal agents.
5-Chloro-2-(substituted-phenoxy)acetophenone oxime ethersDerivatization of the ketone to an oxime etherVarious (Anticonvulsant, Antimicrobial)Oxime ethers are known to possess a wide range of biological activities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, data-driven design of novel molecules. nih.gov These technologies can be applied to accelerate the development of derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives and measuring their biological activity, ML algorithms like random forests or support vector machines can be trained to build predictive QSAR models. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Virtual Screening and Docking: If a specific biological target (e.g., a kinase) is identified, computational docking can be used to predict how designed derivatives bind within the active site. mdpi.com AI can enhance this process by rapidly screening vast virtual libraries of potential derivatives to identify those with the best predicted binding affinity and selectivity. digitellinc.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with desired properties, such as high predicted activity, low toxicity, and good pharmacokinetic profiles (ADMET). mdpi.com

ADMET Prediction: A major challenge in drug development is ensuring favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models trained on large datasets of known drugs can predict the ADMET profile of novel derivatives early in the design phase, reducing late-stage failures. mdpi.com

Sustainable Synthesis and Application Strategies

Future research must prioritize the development of environmentally benign or "green" synthetic methods. ijpdd.org Applying the principles of green chemistry to the synthesis of this compound and its derivatives will reduce environmental impact and improve process efficiency. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. anton-paar.comsphinxsai.com The application of microwave irradiation to the palladium- or copper-catalyzed synthesis of this compound should be a key research focus. umich.edurasayanjournal.co.incore.ac.uk

Green Solvents: Research should explore replacing traditional, often hazardous, organic solvents with greener alternatives. Potential candidates include water, glycerol, or supercritical carbon dioxide, which have minimal environmental impact. researchgate.net

Catalyst Recovery and Reuse: Developing heterogeneous or immobilized catalysts for the coupling reactions would facilitate their separation from the product and allow for their reuse, reducing waste and cost. gatech.edu

Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all reactant atoms into the final product, a key principle of green chemistry. This involves choosing reactions that minimize the formation of byproducts.

The table below contrasts conventional and potential green approaches for synthesis.

Synthesis Aspect Conventional Approach Potential Green/Sustainable Strategy
Heating Method Oil bath reflux (hours)Microwave irradiation (minutes) anton-paar.com
Solvent Toluene, DMF, DioxaneWater, Glycerol, Supercritical CO₂ researchgate.net
Catalyst System Homogeneous Pd or Cu catalystHeterogeneous/immobilized catalyst for easy recovery and reuse gatech.edu
Reaction Conditions High temperatures, long reaction timesLower temperatures, shorter reaction times, solvent-free conditions rasayanjournal.co.in

By pursuing these future research directions, the scientific community can fully explore the chemical, biological, and industrial potential of this compound, paving the way for novel materials, therapeutics, and sustainable chemical processes.

Q & A

Q. What are the key synthetic routes for 5-Chloro-2-phenoxyacetophenone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Fries rearrangement of phenolic esters under acidic conditions to form the acetophenone backbone. For example, 5-Chloro-4-fluoro-2-hydroxyacetophenone was synthesized via Fries rearrangement of 4-chloro-3-fluorophenol with acetic anhydride, followed by selective chlorination . Optimizing temperature (e.g., 0–25°C) and stoichiometry of reagents like POCl₃ can enhance yields (e.g., 58% yield reported in analogous syntheses). Solvent choice (e.g., DMF for polar aprotic conditions) and catalyst selection are critical for regioselectivity.

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Multi-technique validation is essential:
  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.36–8.52 ppm in CDCl₃) and confirm chloro/aryl linkages .
  • Mass Spectrometry : High-resolution DART-MS or ESI-MS validates molecular weight (e.g., observed [M+H]⁺ at m/z 227.014 vs. calculated 226.991 for a related compound) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C–Cl bond ~1.74 Å in derivatives) .

Q. What are the typical reactivity patterns of this compound under nucleophilic substitution?

  • Methodological Answer : The chloro group at the 5-position undergoes nucleophilic substitution (e.g., with amines or alkoxides). For instance, in analogous compounds like Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, substitution reactions replace chloro with amino groups under basic conditions (K₂CO₃, DMF, 80°C) . Steric hindrance from the phenoxy group at the 2-position may slow kinetics, requiring prolonged reaction times.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies binding interactions. For example, fluorine substitution at the 4-position in related benzophenones improved binding affinity by 30% due to electronegative interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., IC₅₀ values vary with cell line: HeLa vs. HEK293).
  • Structural Validation : Ensure synthesized compounds match reported structures (e.g., via 1^1H NMR and HRMS) to rule out impurities .
  • Dose-Response Repetition : Replicate studies across multiple labs to confirm trends (e.g., inconsistent cytotoxicity in fluorinated derivatives resolved by standardizing protocols) .

Q. How do substituent effects (e.g., fluoro vs. methoxy) modulate the photostability of this compound?

  • Methodological Answer : UV-Vis spectroscopy and HPLC track degradation under controlled UV exposure. For example, methoxy groups in 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride reduced photodegradation by 40% compared to non-substituted analogs due to electron-donating effects stabilizing the excited state . Accelerated aging studies (e.g., 500 W/m² for 24h) quantify half-life differences.

Q. What methodologies optimize the enantiomeric resolution of chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IG-3 column) with hexane:isopropanol (90:10) resolves enantiomers. For example, Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride achieved >99% ee using this method . Alternatively, enzymatic resolution (Candida antarctica lipase B) selectively hydrolyzes one enantiomer in racemic mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.